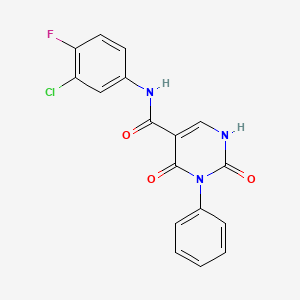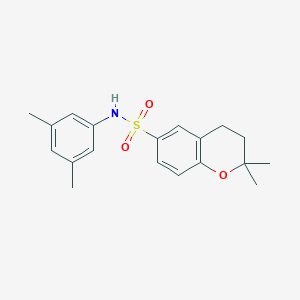![molecular formula C19H19N3O2 B11293109 2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11293109.png)
2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzoxazole derivative reacts with phenylpiperazine.
Final Coupling: The final coupling step involves the reaction of the intermediate with an appropriate electrophile to form the ethanone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzoxazole ring or the piperazine moiety.
Reduction: Reduction reactions may target the carbonyl group in the ethanone linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of benzoxazole and piperazine are often explored for their potential therapeutic effects, including their use as central nervous system agents, anti-inflammatory drugs, or enzyme inhibitors.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-benzoxazol-3-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-(1,2-benzoxazol-3-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
- 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the phenylpiperazine moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H19N3O2/c23-19(14-17-16-8-4-5-9-18(16)24-20-17)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
OFPLJCPNDXIQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=NOC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11293031.png)
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11293034.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B11293040.png)

![Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11293062.png)
![N-(4-acetylphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293069.png)
![3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11293070.png)

![3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11293077.png)

![Ethyl 6-{[benzyl(ethyl)amino]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11293099.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B11293105.png)
![N-(3-chlorophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B11293111.png)
